N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine
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Overview
Description
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under specific conditions . This method is known for its simplicity and efficiency in constructing the pyrazolopyridine system. Another approach involves the use of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, which undergoes cyclization reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. The use of amorphous carbon-supported sulfonic acid as a catalyst has been shown to improve the efficiency of the synthesis process . This method offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the N,N-dimethyl group, which may affect its chemical properties and biological activity.
1H-pyrazolo[3,4-c]pyridine: A different isomer with distinct chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine is unique due to the presence of the N,N-dimethyl group, which enhances its chemical stability and potential biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Properties
CAS No. |
49834-58-4 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-12(2)7-3-4-9-8-6(7)5-10-11-8/h3-5H,1-2H3,(H,9,10,11) |
InChI Key |
JECLNPXVUZPJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=NNC2=NC=C1 |
Origin of Product |
United States |
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